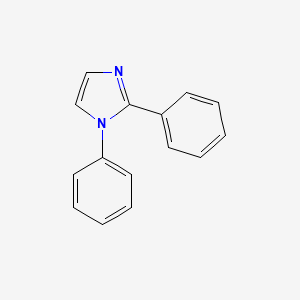

1,2-Diphenyl-1H-imidazole

Description

Significance of Imidazole (B134444) Scaffolds in Modern Organic and Materials Chemistry

Imidazole, a five-membered heterocyclic ring containing two nitrogen atoms, is a cornerstone in modern organic chemistry. semanticscholar.orgajrconline.org Its unique electronic properties, including its aromaticity and amphoteric nature, allow it to act as both a proton donor and acceptor, making it a versatile component in a wide range of chemical transformations. semanticscholar.orgbiomedpharmajournal.org The imidazole nucleus is a fundamental building block in the synthesis of complex molecules and is integral to the development of novel synthetic methodologies. ajrconline.org In materials chemistry, the imidazole scaffold is prized for its contribution to the creation of functional materials. rsc.org Its ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it an excellent candidate for constructing supramolecular assemblies and advanced materials with tailored properties. semanticscholar.orgbiomedpharmajournal.org The development of novel methods for the regiocontrolled synthesis of substituted imidazoles remains a strategic priority due to their widespread applications. ajrconline.orgrsc.org

The imidazole ring's inherent properties, such as its high polarity and ability to form stable complexes with metals, have led to its incorporation into a variety of materials. biomedpharmajournal.orgrsc.org These include organic light-emitting diodes (OLEDs), chemosensors, and catalysts. rsc.orgrsc.orgtandfonline.comias.ac.in The versatility of the imidazole framework allows for fine-tuning of its electronic and photophysical properties through the introduction of different substituents, enabling the design of materials with specific functionalities. nih.gov

Overview of Strategic Importance in Functional Molecules and Emerging Applications (excluding biological/medicinal)

The strategic importance of 1,2-Diphenyl-1H-imidazole and its derivatives extends to a variety of emerging applications beyond the biological and medicinal realms. A significant area of application is in the field of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs). tandfonline.comresearchgate.net The strong electron-withdrawing nature of the imidazole core makes it an excellent component for emitter, host, and electron-transporting materials in OLED devices. tandfonline.com For instance, derivatives of 1,2-diphenyl-1H-phenanthro[9,10-d]imidazole have been successfully used as a functional layer in highly efficient Alq3-based OLEDs, significantly improving their luminous efficiency and brightness. rsc.org

Another key application lies in the development of chemosensors. The imidazole moiety's ability to coordinate with metal ions and participate in hydrogen bonding makes it an ideal platform for designing selective and sensitive sensors for various analytes. ias.ac.in For example, a diphenyl imidazole-based fluorescent chemosensor, 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole (NPDI), has been developed for the detection of Al³⁺ ions and subsequently for water content in food products. nih.gov Similarly, other imidazole derivatives have been designed to detect ions like Cu²⁺, cyanide, and mercury. ias.ac.inrsc.orgrsc.org

Furthermore, the catalytic potential of imidazole-containing compounds is an active area of research. rsc.org Their ability to act as ligands for transition metals allows for the development of novel catalysts for a variety of organic transformations. This versatility underscores the strategic importance of the this compound framework in advancing materials science and functional molecule design.

Structure

3D Structure

Properties

CAS No. |

52179-66-5 |

|---|---|

Molecular Formula |

C15H12N2 |

Molecular Weight |

220.27 g/mol |

IUPAC Name |

1,2-diphenylimidazole |

InChI |

InChI=1S/C15H12N2/c1-3-7-13(8-4-1)15-16-11-12-17(15)14-9-5-2-6-10-14/h1-12H |

InChI Key |

JNZXFLAEEPPCSN-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=NC=CN2C3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CN2C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 1,2 Diphenyl 1h Imidazole and Its Derivatives

Classic and Multi-Component Reaction Approaches

Classic and multi-component reactions (MCRs) represent the most common and versatile pathways for synthesizing the imidazole (B134444) core. These methods often involve the one-pot condensation of simple, readily available starting materials. sioc-journal.cnrsc.orgdergipark.org.tr

Condensation Reactions of 1,2-Diketones (e.g., Benzil) with Aldehydes and Ammonium (B1175870) Acetate (B1210297)

A foundational method for synthesizing 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles is the condensation of a 1,2-diketone like benzil (B1666583), an aldehyde, and an ammonia (B1221849) source, typically ammonium acetate. dergipark.org.trsemanticscholar.org This approach, a variation of the Debus-Radziszewski imidazole synthesis, can be catalyzed by various acids or conducted under different energy inputs. dergipark.org.trresearchgate.net The reaction involves combining the diketone, aldehyde, and, for tetrasubstituted imidazoles, a primary amine with ammonium acetate. sharif.eduwiley.com

Role of Substituted 1,2-Diphenylethane-1,2-dione and Aldehydes

The electronic nature of the substituents on the aromatic aldehydes and the 1,2-diketone (benzil) plays a crucial role in the reaction's efficiency. Aromatic aldehydes bearing either electron-donating or electron-withdrawing groups have been shown to perform well in these condensation reactions. asianpubs.org For instance, in the synthesis of 2,4,5-triaryl-1H-imidazoles, a variety of substituted benzaldehydes can be successfully employed, leading to high yields of the desired products. nih.gov The reaction tolerates groups such as nitro, chloro, and methoxy (B1213986) on the aldehyde, demonstrating the robustness of this synthetic route. nih.gov

The following table illustrates the synthesis of various 2,4,5-trisubstituted imidazoles from benzil, ammonium acetate, and different substituted aldehydes, highlighting the versatility of the components.

| Aldehyde Substituent | Product | Yield (%) | Melting Point (°C) | Reference |

| 4-NO₂ | 2-(4-Nitrophenyl)-4,5-diphenyl-1H-imidazole | 90 | 239–241 | nih.gov |

| 3-Cl | 2-(3-Chlorophenyl)-4,5-diphenyl-1H-imidazole | 73 | 279–281 | nih.gov |

| 2-CH₃ | 4,5-Diphenyl-2-(2-methylphenyl)-1H-imidazole | 87 | 255–257 | nih.gov |

| Benzo[d] scirp.orgrsc.orgdioxol-5-yl | 2-(Benzo[d] scirp.orgrsc.orgdioxol-5-yl)-4,5-diphenyl-1H-imidazole | 83 | 260–262 | nih.gov |

| 4-Cl | 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole | 77 | Not Specified | asianpubs.org |

| Phenyl | 2,4,5-Triphenyl-1H-imidazole | 80 | 276-277 | asianpubs.org |

Influence of Reaction Conditions (e.g., Solvent-Free, Microwave Irradiation)

Modern synthetic modifications aim to improve the efficiency and environmental footprint of imidazole synthesis. asianpubs.org Microwave irradiation has emerged as a powerful technique that dramatically accelerates reaction times and often improves yields compared to conventional heating methods. scispace.comaip.org Many of these reactions can be performed under solvent-free ("neat") conditions, which simplifies the work-up procedure and reduces chemical waste. asianpubs.orgscispace.com

For example, the synthesis of 1,2,4,5-tetrasubstituted imidazoles has been effectively achieved by irradiating a mixture of benzil, an aldehyde, a primary amine, and ammonium acetate in a microwave oven, often with a solid support like silica (B1680970) gel or a reusable catalyst such as Amberlyst A-15. researchgate.netresearchgate.nettandfonline.com This approach offers significant advantages in terms of reaction speed, yield, and ease of product isolation. scispace.com A comparative study showed that a reaction yielding 30% of the product after 36 hours under conventional reflux conditions could be completed with higher yields in just a few minutes using microwave energy. nih.gov

The table below compares the synthesis of 1-Benzyl-2,4,5-triphenyl-1H-imidazole under different conditions.

| Catalyst | Condition | Time | Yield (%) | Reference |

| Y(NO₃)₃·6H₂O | Solvent-free, 100°C | 15 min | 95 | semanticscholar.org |

| [n-Pr₂NH₂][HSO₄] | Solvent-free, MW | 3 min | 92 | scirp.org |

| AlPO₄ | Solvent-free, MW | 3.5 min | 94 | rasayanjournal.co.in |

| None (Conventional) | Acetic Acid, Reflux | Several hours | Low | scispace.com |

| Amberlyst A-15 | Solvent-free, MW | 10-15 min | 76-92 | researchgate.net |

Cyclization of Amido-Nitriles

An alternative route to the imidazole core involves the cyclization of amido-nitriles. nih.govrsc.org A notable protocol utilizes a nickel catalyst for the cyclization of amido-nitriles to form 2,4-disubstituted NH-imidazoles. rsc.orgresearchgate.net The reaction conditions are reported to be mild, allowing for the inclusion of a variety of functional groups. rsc.org The proposed mechanism for this transformation begins with a nickel-catalyzed addition to the nitrile group, which is followed by proto-demetallation, tautomerization, and a final dehydrative cyclization to yield the imidazole product. rsc.org

Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles

A more recent and mechanistically distinct approach involves the denitrogenative transformation of 5-amino-1,2,3-triazole precursors. mdpi.comnih.gov This method provides access to novel 2-substituted 1H-imidazole derivatives through an acid-mediated process. mdpi.comnih.govresearchgate.net The reaction proceeds through the intramolecular cyclization of a substituted 5-amino-1,2,3-triazole, followed by the opening of the triazole ring. mdpi.com This ring-opening step results in the loss of a nitrogen molecule (denitrogenation) and the formation of a highly reactive carbene intermediate, which then undergoes further reactions to form the imidazole ring. mdpi.comthieme-connect.com Metal catalysts, such as those based on rhodium, can also promote the decomposition of 1,2,3-triazoles to generate corresponding metallocarbenes for subsequent cyclization reactions. thieme-connect.com

Multi-component Reactions (MCRs) for Tetrasubstituted Imidazoles

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a complex product, incorporating substantial portions of all starting materials. rsc.orgdergipark.org.trscirp.org The synthesis of 1,2,4,5-tetrasubstituted imidazoles is a prime example of an MCR, typically involving a four-component condensation of a 1,2-diketone (benzil), an aldehyde, a primary amine, and ammonium acetate. wiley.comscirp.org These reactions are often promoted by various catalysts under solvent-free or ionic liquid conditions. sharif.eduscirp.org The use of catalysts like sulfonic acid-functionalized pyridinium (B92312) chloride or yttrium nitrate (B79036) can lead to high yields and short reaction times. semanticscholar.orgsharif.edu This one-pot methodology is valued for its operational simplicity and the structural diversity it can generate. semanticscholar.org

The following table presents data from a four-component synthesis of various 1,2,4,5-tetrasubstituted imidazoles, demonstrating the scope of this MCR approach.

| Aldehyde | Amine | Catalyst | Yield (%) | Melting Point (°C) | Reference |

| Benzaldehyde | Benzylamine (B48309) | Y(NO₃)₃·6H₂O | 95 | 162-164 | semanticscholar.org |

| 4-Chlorobenzaldehyde | 4-Chloroaniline | AlPO₄ | 92 | 187-189 | rasayanjournal.co.in |

| 4-Methylbenzaldehyde | Benzylamine | AlPO₄ | 94 | 155-157 | rasayanjournal.co.in |

| 2-Anisaldehyde | Benzylamine | [n-Pr₂NH₂][HSO₄] | 90 | 192-194 | scirp.org |

| 2,6-Dichlorobenzaldehyde | Ethylamine | [n-Pr₂NH₂][HSO₄] | 84 | 135-137 | scirp.org |

| 4-Methylbenzaldehyde | 4-Methylaniline | AlPO₄ | 95 | 188-191 | rasayanjournal.co.in |

| 4-Chlorobenzaldehyde | 4-Methylaniline | [Pyridine–SO₃H]Cl | 92 | 167-169 | sharif.edurasayanjournal.co.in |

Catalytic Approaches in 1,2-Diphenyl-1H-imidazole Synthesis

The synthesis of this compound and its derivatives has been significantly advanced through the development of various catalytic methodologies. These approaches offer improvements in efficiency, selectivity, and substrate scope compared to classical methods. Catalytic strategies are broadly categorized into those employing transition metals and those that are metal-free, including organo-catalysis.

Transition Metal Catalysis

Transition metals have proven to be powerful catalysts for constructing the 1,2-disubstituted imidazole core, facilitating key bond formations such as C-N and C-C coupling reactions. Metals like copper, palladium, and iridium are prominent in these synthetic routes due to their unique catalytic activities.

Copper catalysis is a versatile and economically viable method for synthesizing substituted imidazoles. It is effective in promoting C-H and N-H bond activations, as well as C-N cross-coupling reactions.

One prominent approach involves a one-pot, three-component synthesis utilizing inexpensive copper sulfate (B86663) as the catalyst. thieme-connect.com This method allows for the modular synthesis of multisubstituted imidazoles from arylacetic acids, N-arylbenzamidines, and nitroalkanes under aerobic oxidative conditions. thieme-connect.com The reaction proceeds through the simultaneous activation of C-H and N-H bonds, offering good functional group tolerance and high regioselectivity. thieme-connect.com For example, the reaction of phenylacetic acid with N-phenylbenzamidine in the presence of a copper sulfate/2,2'-bipyridyl system yields various imidazole derivatives in moderate to good yields. thieme-connect.com

Copper is also a crucial component in tandem catalytic systems. A one-pot process for synthesizing 1,2-diphenyl-1H-benzo[d]imidazole derivatives combines palladium-catalyzed N-arylation with a copper-catalyzed C–H functionalization/C–N bond formation step. rsc.orgrsc.orgacs.org In this sequence, the initial N-arylation is followed by an intramolecular cyclization facilitated by a copper catalyst, demonstrating the synergistic potential of using multiple transition metals. rsc.orgrsc.org

Furthermore, ligand-free copper-catalyzed methods have been developed for creating related fused heterocyclic systems, such as imidazo[1,2-c]quinazolines. This involves a sequential Ullmann-type C-N coupling and a dehydrative cyclization, highlighting copper's ability to mediate complex transformations even without specialized ligands. rsc.org

Table 1: Copper-Catalyzed Synthesis of Imidazole Derivatives

| Starting Materials | Catalyst System | Product Type | Yield | Reference |

|---|---|---|---|---|

| Arylacetic Acid, N-Arylbenzamidine, Nitroalkane | CuSO₄ / 2,2'-bipyridyl | Multisubstituted Imidazoles | Moderate to Good | thieme-connect.com |

| N-Phenylbenzamidine, Iodobenzene | Pd(OAc)₂ / Cu(OAc)₂ | 1,2-Diphenyl-1H-benzo[d]imidazole | 82% | rsc.orgrsc.org |

| 2-(2-bromophenyl)-1H-imidazole, Formamide | CuI | Imidazo[1,2-c]quinazoline | Moderate to Good | rsc.org |

Palladium-Catalyzed N-Arylation Processes

Palladium catalysis is a cornerstone for the synthesis of N-aryl imidazoles, including this compound. The Buchwald-Hartwig amination and related N-arylation processes are particularly powerful for forming the N-phenyl bond with high efficiency and selectivity. acs.org

A significant advancement is the development of a one-pot synthesis of 1,2-diphenyl-1H-benzo[d]imidazole derivatives that commences with a palladium-catalyzed N-arylation of N-phenylbenzimidamides with iodo- or bromobenzenes. rsc.orgrsc.org This step is typically followed by a copper-catalyzed intramolecular C-H activation and C-N bond formation to complete the imidazole ring system. rsc.orgrsc.orgacs.org This tandem approach is highly efficient, providing the desired products in moderate to excellent yields and avoiding the need to isolate intermediates. rsc.org

For unsymmetrical imidazoles, achieving regioselectivity during N-arylation can be challenging. Research has shown that using a pre-activated palladium catalyst solution, formed by heating Pd₂(dba)₃ with a biaryl phosphine (B1218219) ligand like L1, can lead to completely N¹-selective arylation. nih.gov This improved protocol is effective for a wide range of functionalized aryl bromides, chlorides, and triflates, even at low catalyst loadings (0.5–2.5 mol % Pd). nih.gov The pre-activation step is crucial as imidazoles can inhibit the in-situ formation of the active Pd(0)-ligand complex. nih.gov

Table 2: Palladium-Catalyzed N-Arylation of Imidazoles

| Imidazole Substrate | Arylating Agent | Catalyst System | Selectivity | Yield | Reference |

|---|---|---|---|---|---|

| N-Phenylbenzimidamide | Iodobenzene | Pd(OAc)₂ | N/A (intramolecular) | High | rsc.org |

| 4-Methylimidazole | 4-Bromotoluene | Pre-activated Pd₂(dba)₃ / L1 | N¹-selective | 95% | nih.gov |

| 4-Phenylimidazole | Aryl Bromides/Chlorides | Pre-activated Pd₂(dba)₃ / L1 | N¹-selective | High | nih.gov |

Iridium and Other Solid-Supported Metal Catalysts

Iridium catalysts have emerged as effective tools for synthesizing 1,2-disubstituted benzimidazoles through C-H activation and annulation strategies. acs.org An efficient route involves the Iridium(III)-catalyzed reaction of N-phenylbenzimidamides with sulfonyl azides, which act as both an amino source and an internal oxidant. acs.org This method features high regioselectivity, broad functional group tolerance, and provides excellent yields under relatively mild conditions. acs.org

The field of heterogeneous catalysis offers significant advantages in terms of catalyst recovery and reuse. Several solid-supported metal catalysts have been developed for the synthesis of disubstituted imidazoles and benzimidazoles.

Titania-supported Iridium (Ir/TiO₂) : This catalyst demonstrates high activity for the dehydrogenative synthesis of 2-phenylbenzimidazole (B57529) from phenylenediamine and benzyl (B1604629) alcohol. researchgate.net The catalyst can be recycled with negligible leaching of the iridium species. researchgate.net

Ionic Liquid-Coated ZnO Nanoparticles : Used as a recyclable catalyst in a solvent-free ball-milling technique, this system provides excellent yields of 1,2-disubstituted benzimidazoles with high selectivity. researchgate.net

Lanthanum Triflates on Montmorillonite K-10 : This solid acid catalyst effectively promotes the reaction of o-phenylenediamines with aldehydes to form 1,2-disubstituted benzimidazoles under conventional heating. ijiset.com

Hafnium Chloride on Activated Carbon (HfCl₄/C) : This system serves as a highly efficient and reusable catalyst for the parallel synthesis of a diverse range of 1,2-disubstituted benzimidazoles from N-substituted phenylenediamines and aldehydes. semanticscholar.org

These solid-supported systems represent a move towards more environmentally and economically sustainable synthetic processes. researchgate.netijiset.comsemanticscholar.org

Table 3: Iridium and Solid-Supported Catalysts in Di-substituted Imidazole Synthesis

| Catalyst | Reactants | Product Type | Key Features | Reference |

|---|---|---|---|---|

| [Cp*IrCl₂]₂ | N-phenylbenzimidamide, Sulfonyl azide | 1,2-Disubstituted Benzimidazole (B57391) | High regioselectivity, up to 99% yield | acs.org |

| Ir/TiO₂ | Phenylenediamine, Benzyl alcohol | 2-Phenylbenzimidazole | Recyclable, high turnover number | researchgate.net |

| La(OTf)₃ on Montmorillonite K-10 | o-Phenylenediamine, Aldehyde | 1,2-Disubstituted Benzimidazole | Reusable, high yields | ijiset.com |

| HfCl₄/C | N-substituted phenylenediamine, Aldehyde | 1,2-Disubstituted Benzimidazole | Reusable up to 8 times, fast and clean | semanticscholar.org |

Metal-Free and Organo-Catalysis

In an effort to develop more sustainable and cost-effective synthetic methods, significant research has been directed towards metal-free and organo-catalytic approaches. These strategies avoid the use of expensive and potentially toxic transition metals, simplifying product purification.

Molecular iodine has been identified as an effective and economical catalyst or promoter for the synthesis of imidazole derivatives through oxidative cyclization reactions. This approach is particularly notable for its simplicity and environmental friendliness, often utilizing oxygen from the air as the terminal oxidant.

A transition-metal-free strategy for the direct synthesis of 1,2-diphenyl-1H-benzo[d]imidazoles employs iodine to promote the oxidative cyclization of N-phenylbenzimidamides and cyclohexanones. researchgate.net In this reaction, the non-aromatic cyclohexanone (B45756) is dehydrogenated to serve as the aryl source, with molecular oxygen acting as a green oxidant. researchgate.net The catalytic use of iodine makes this method straightforward and economical, affording the desired substituted benzimidazoles in moderate to excellent yields. researchgate.net

Iodine-catalyzed methodologies have also been applied to the one-pot synthesis of polysubstituted imidazoles in water, an environmentally benign solvent. semanticscholar.org This aerobic, water-mediated cyclization is operationally simple and works for a variety of amines and aldehydes, proceeding through multiple C-N bond formations with good yields and regioselectivity. semanticscholar.org The reaction is believed to proceed via an initial oxidation of an α-hydroxy ketone to a diketone, followed by condensation with an amine and subsequent iodine-catalyzed oxidative cyclization to form the imidazole ring. semanticscholar.org

Table 4: Iodine-Promoted Synthesis of Imidazole Derivatives

| Starting Materials | Promoter/Catalyst | Key Features | Product | Yield | Reference |

|---|---|---|---|---|---|

| N-phenylbenzimidamide, Cyclohexanone | Iodine / O₂ | Transition-metal-free, green oxidant | 1,2-Diphenyl-1H-benzo[d]imidazole | Moderate to Excellent | researchgate.net |

| α-Hydroxy ketone, Amine, Aldehyde | Iodine / H₂O | Aerobic, water-mediated, one-pot | Polysubstituted Imidazoles | Satisfactory | semanticscholar.org |

Deep Eutectic Solvents and Ionic Liquids as Catalysts

The synthesis of substituted imidazoles, including derivatives of this compound, has been significantly advanced by the use of Deep Eutectic Solvents (DESs) and Ionic Liquids (ILs). These compounds are often utilized as dual-purpose catalyst-solvent systems, promoting environmentally benign and efficient chemical transformations. researchgate.netrsc.org

Ionic liquids, particularly Brønsted acidic ionic liquids, have proven to be effective, green, and reusable catalysts for the one-pot, four-component synthesis of 1,2,4,5-tetrasubstituted imidazoles. sharif.eduarabjchem.org For instance, sulfonic acid-functionalized pyridinium chloride, [Pyridine-SO3H]Cl, has been successfully used under solvent-free conditions. sharif.edu The reaction involves the condensation of benzil, an aldehyde, a primary amine, and ammonium acetate. sharif.edu The efficiency of these catalysts allows for high yields in shorter reaction times and offers the advantage of being recyclable. arabjchem.orgarabjchem.org Similarly, 1-butyl-3-methylimidazolium bromide ([BMIM]Br) and other Brønsted acidic ionic liquids have been employed to catalyze the four-component condensation leading to tetrasubstituted imidazoles. wiley.com Another effective catalyst is (4-sulfobutyl)tris(4-sulfophenyl)phosphonium hydrogen sulfate, which facilitates the reaction under neat conditions at 120 °C, highlighting the environmentally friendly nature of this methodology. arabjchem.orgarabjchem.org

Deep Eutectic Solvents (DESs) represent another class of green solvents that serve as effective media and catalysts for imidazole synthesis. rsc.orgnih.gov A novel DES prepared by mixing ethyltriphenylphosphonium bromide (ETPPBr) and protocatechuic acid (PCA) has been used as a capable catalyst for the green synthesis of 1,2,4,5-tetrasubstituted imidazoles. rsc.orgnih.govresearchgate.net This method involves the four-component condensation of phenanthrene-9,10-dione, an aromatic amine, an aromatic aldehyde, and ammonium acetate, proceeding with high yields and very short reaction times under solvent-free conditions at 80 °C. rsc.orgnih.gov The formation of DESs from components like choline (B1196258) chloride with urea (B33335) or glycerol (B35011) provides biodegradable and low-toxicity media for such syntheses. mdpi.com A ternary DES composed of dimethyl urea, SnCl2, and HCl has also been reported as a recyclable catalyst for the one-pot synthesis of substituted imidazoles under mild conditions. researchgate.net

Table 1: Examples of DES and ILs in the Synthesis of Substituted Imidazoles

| Catalyst/Solvent System | Reactants | Key Conditions | Yield | Reference |

|---|---|---|---|---|

| [Pyridine-SO3H]Cl (Ionic Liquid) | Benzil, Arylaldehydes, Amines, Ammonium Acetate | 100 °C, Solvent-free | High | sharif.edu |

| (4-SB)T(4-SPh)PHSO4 (Ionic Liquid) | Benzil/Benzoin, Aldehydes, Ammonium Acetate | 120 °C, Solvent-free, 15 mol% catalyst | Excellent | arabjchem.orgarabjchem.org |

| [Bpy]BF4 with TFA (Ionic Liquid) | Benzil, Aromatic Aldehyde, Primary Amine, Ammonium Acetate | 80 °C, 15 mol% TFA | Moderate to High | wiley.com |

| ETPPBr/PCA-DES | Phenanthrene-9,10-dione, Aromatic Amine, Aromatic Aldehyde, Ammonium Acetate | 80 °C, Solvent-free | High | rsc.orgnih.gov |

| Choline Chloride-Urea DES | α-chloroketones, Guanidine derivatives | 80 °C | High | mdpi.com |

Green Chemistry Principles in Synthesis (e.g., Water as Solvent)

The synthesis of this compound and its derivatives increasingly incorporates the principles of green chemistry to minimize environmental impact. nih.gov Key strategies include the use of water as a solvent, one-pot multicomponent reactions, and the development of solvent-free protocols. biolmolchem.comasianpubs.org

Water-mediated synthesis has emerged as an environmentally benign approach. nih.gov An iodine-catalyzed, one-pot methodology for synthesizing diverse substituted imidazoles has been developed where water serves as the reaction medium. nih.gov This transition-metal-free, aerobic cyclization is operationally simple and works well for various amines and aldehydes, proceeding at 70 °C. nih.gov Another example is the synthesis of 2-(benzyloxy)-4,5-diphenyl-1H-imidazole, which utilizes water as a solvent at room temperature in the presence of a CuCl2 catalyst. biolmolchem.com This method is noted for its mild conditions, high efficiency, and short reaction times. biolmolchem.com

Multicomponent reactions (MCRs) are inherently green as they improve atom economy and reduce waste by combining multiple reactants in a single step. researchgate.netbiolmolchem.com The synthesis of 1,2,4,5-tetrasubstituted imidazoles is often achieved through a one-pot, four-component reaction of a 1,2-diketone (like benzil), an aldehyde, a primary amine, and ammonium acetate. sharif.edurasayanjournal.co.in These MCRs can be performed under solvent-free conditions or in green solvents like water or ethanol (B145695), often facilitated by recyclable catalysts such as ionic liquids or DESs. rsc.orgnih.govresearchgate.net For example, the use of ultrasound or microwave irradiation in conjunction with an ionic liquid catalyst provides a green pathway with advantages like faster reaction rates and higher yields. researchgate.net Solvent-free synthesis under thermal conditions or microwave irradiation also represents a significant green alternative, eliminating the need for hazardous organic solvents and simplifying product purification. asianpubs.orgrasayanjournal.co.in

Table 2: Green Synthetic Approaches to Substituted Imidazoles

| Green Principle | Methodology | Reactants | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| Water as Solvent | One-pot aerobic cyclization | Benzil, Amines or Aldehydes, Ammonium Acetate | Iodine, 70 °C | nih.gov |

| Water as Solvent | Three-component reaction | Benzoin, Urea, Benzyl Bromide | CuCl2, Room Temperature | biolmolchem.com |

| One-Pot MCR | Four-component condensation | Benzil, Aldehydes, Amines, Ammonium Acetate | [Pyridine-SO3H]Cl, 100 °C, Solvent-free | sharif.edu |

| Solvent-Free | One-pot reaction | o-phenylenediamines/Benzil, Aldehyde, Ammonium Acetate | 70 °C | asianpubs.org |

| Alternative Energy | Multi-component condensation | Carboxaldehydes, Benzil, Ammonium Acetate | [BMIM][BF4], Microwave irradiation | researchgate.net |

Regiospecific and Stereoselective Synthetic Strategies

Control over regiochemistry and stereochemistry is critical in synthesizing complex imidazole derivatives for specific applications.

Regiospecific Synthesis: Regioselectivity determines the specific placement of substituents on the imidazole ring. A significant challenge in synthesizing 1,2-disubstituted imidazoles is controlling the position of the substituents. A palladium-catalyzed twofold or fourfold amination process has been developed that enables the regiospecific synthesis of a library of 1,2-disubstituted (hetero)aryl fused imidazoles. acs.orgdeepdyve.com This method provides a modular approach to structurally diverse compounds. researchgate.net

Another highly regioselective method allows for the preparation of 1,2,5-trisubstituted-1H-imidazoles. nih.gov This reaction between N-monosubstituted amidines and 2-halo-3-alkoxy-2-propenals yields the 1,2,5-isomer with high selectivity over the 1,2,4-isomer. nih.gov The development of such regioselective methods is crucial for creating specific imidazole-based compounds like the drug Eprosartan. nih.gov

Stereoselective Synthesis: Stereoselective synthesis focuses on controlling the three-dimensional arrangement of atoms. In the context of imidazoles, this is often relevant when chiral centers are present in the substituents or when creating chiral ligands for catalysis. A novel method for the stereoselective synthesis of 2-(Z-styrylsulfonyl)-1H-imidazoles has been reported. tandfonline.com This process involves the reaction of phenylacetylene (B144264) with 2-mercaptoimidazoles, followed by oxidation that retains the Z-stereochemistry of the styryl group. tandfonline.com

Furthermore, methods have been developed for the stereoselective synthesis of pyrrolo[1,2-c]imidazol-3-ones, which serve as precursors to annulated chiral imidazol(in)ium salts. acs.org These salts are valuable as N-heterocyclic carbene (NHC) precatalysts in asymmetric catalysis. acs.org The strategy involves a diastereoselective or enantioselective lithiation of the pyrrolo[1,2-c]imidazol-3-one core, followed by salt formation. acs.org

Derivatization Strategies for Substituted 1,2-Diphenyl-1H-imidazoles

Derivatization of the core this compound structure is a key strategy for tuning its chemical and biological properties. This can be achieved either by modifying the substituents on a pre-formed imidazole ring or by incorporating diverse reactants during a multicomponent synthesis.

One common strategy involves introducing functional groups that can be used for further conjugation or analysis. For example, 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl) is a well-known derivatizing agent. dbcls.jp This compound is synthesized and then used as an HPLC fluorescence labeling reagent, reacting readily with amino and hydroxyl groups to form stable amides and esters that can be detected with high sensitivity. tcichemicals.com

Another approach to derivatization is to vary the components in the one-pot multicomponent reactions used to build the imidazole core. By using different aldehydes, primary amines, and 1,2-dicarbonyl compounds, a wide array of substituted imidazoles can be generated. For instance, in the four-component synthesis of 1,2,4,5-tetrasubstituted imidazoles, using various substituted benzaldehydes and primary amines (both aliphatic and aromatic) with benzil and ammonium acetate leads to a diverse library of derivatives. sharif.edurasayanjournal.co.in This allows for the introduction of substituents such as chloro, bromo, methyl, and methoxy groups onto the phenyl rings at the 1 and 2 positions. rasayanjournal.co.inrsc.org The synthesis of 1-benzyl-2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole and 1-benzyl-4,5-diphenyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazole are examples of this strategy. rasayanjournal.co.in

Table 3: Strategies for Derivatization of the Diphenyl-1H-imidazole Scaffold

| Strategy | Reagents/Method | Resulting Derivative/Application | Reference |

|---|---|---|---|

| Post-synthesis Functionalization | Creation of 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl) | HPLC fluorescence labeling agent for amines and alcohols | dbcls.jptcichemicals.com |

| Varied Multicomponent Reaction | Using substituted anilines and benzaldehydes in a four-component reaction with benzil | 1,2-Bis(4-chlorophenyl)-4,5-diphenyl-1H-imidazole | rasayanjournal.co.in |

| Varied Multicomponent Reaction | Using benzylamine and various substituted benzaldehydes with benzil | 1-Benzyl-2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole | rasayanjournal.co.in |

| Varied Multicomponent Reaction | Using benzylamine and 3,4,5-trimethoxybenzaldehyde (B134019) with benzil | 1-Benzyl-4,5-diphenyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazole | rasayanjournal.co.in |

| One-pot Pd- and Cu-catalyzed reaction | N-phenylbenzimidamides and substituted iodobenzenes | 6-Methyl-1,2-diphenyl-1H-benzo[d]imidazole | rsc.org |

Compound List

Structural Elucidation and Supramolecular Chemistry of 1,2 Diphenyl 1h Imidazole Derivatives

Single Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is an indispensable technique for the unambiguous determination of the molecular structure of crystalline solids. It provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the molecular geometry and conformation.

The degree of non-planarity in 1,2-diphenyl-1H-imidazole derivatives is quantified by the dihedral angles between the planes of the substituent rings and the central imidazole (B134444) ring. These angles are influenced by steric hindrance between adjacent groups.

In the case of 1-(3,5-Difluoro-4-methylphenyl)-2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole, the three phenyl rings are inclined to the imidazole ring at dihedral angles of 48.48(1)°, 24.10(2)°, and 27.26(3)°, with the ring at the N1 position showing a significant twist of 70.95(3)°. sapub.org Another study on 2-[1-(4-butylphenyl)-4,5-diphenyl-1H-imidazol-2-yl]phenol revealed that the two phenyl rings at the 4 and 5-positions and the butylphenyl ring are twisted from the imidazole plane by 76.17(10)°, 18.50(9)°, and 75.58(9)°, respectively. derpharmachemica.com In contrast, the phenol (B47542) ring in the same molecule is nearly coplanar with the imidazole ring, exhibiting a small dihedral angle of 5.09(9)°. derpharmachemica.com

For 4-[1-(2-hydroxypropyl)-4,5-diphenyl-1H-imidazol-2-yl]benzoic acid, the central imidazole ring forms dihedral angles of 48.43 (10)°, 20.23 (10)°, and 75.38 (11)° with the benzene (B151609) ring and the two phenyl rings. iucr.org The significant twist of the phenyl ring adjacent to the N-bonded 2-hydroxypropyl group is attributed to minimizing steric interactions. iucr.org The nitrate (B79036) salt of 4-chloro-2,6-bis(4,5-diphenyl-1H-imidazol-2-yl)phenol shows that the imidazole and imidazol-3-ium rings form dihedral angles of 7.10(2)° and 43.52(2)° with the central benzene ring, indicating a twisted molecular structure. iosrjournals.org

| Compound | Ring 1 vs. Imidazole (°) | Ring 2 vs. Imidazole (°) | Ring 3 vs. Imidazole (°) | Reference |

|---|---|---|---|---|

| 1-(3,5-Difluoro-4-methylphenyl)-2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole | 48.48(1) | 24.10(2) | 27.26(3) | sapub.org |

| 2-[1-(4-butylphenyl)-4,5-diphenyl-1H-imidazol-2-yl]phenol | 76.17(10) | 18.50(9) | 75.58(9) (butylphenyl) | derpharmachemica.com |

| 4-[1-(2-hydroxypropyl)-4,5-diphenyl-1H-imidazol-2-yl]benzoic acid | 48.43(10) | 20.23(10) | 75.38(11) | iucr.org |

| 2-(4-Chlorophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole | 30.03(11) | 67.49(12) | 41.56(11) (chlorophenyl) | nih.gov |

The asymmetric unit of a crystal is the smallest part of the crystal structure from which the entire crystal can be generated by symmetry operations. In some instances, the asymmetric unit of this compound derivatives may contain more than one molecule.

For example, the asymmetric unit of 2-(4-fluorophenyl)-4,5-diphenyl-1-(4-trifluoro)-phenyl-1H-imidazole contains two crystallographically independent molecules with nearly identical geometries. sapub.org Similarly, 2-(4-chlorophenyl)-4,5-diphenyl-1-(prop-2-en-1-yl)-1H-imidazole also crystallizes with two independent molecules in its asymmetric unit. iucr.org The presence of multiple molecules in the asymmetric unit can arise from different packing arrangements and intermolecular interactions. In the case of 4-(4,5-diphenyl-1H-imidazol-2-yl)-N,N-dimethylaniline, the two symmetry-independent molecules are conformationally different. researchgate.net

The arrangement of molecules in a crystal, known as crystal packing, is directed by a variety of intermolecular interactions. These non-covalent forces, though weaker than covalent bonds, are crucial in determining the stability and properties of the crystalline material.

Hydrogen bonds are among the most significant intermolecular interactions in the crystal structures of this compound derivatives. The imidazole ring itself can act as both a hydrogen bond donor (N-H) and acceptor (the lone pair on the other nitrogen atom).

N-H···N interactions are a common feature, leading to the formation of chains or sheets. In some imidazole derivatives, alternate N-H···N hydrogen bonds between imidazole moieties create sheet-like structures. semanticscholar.org The crystal structure of 2-(2-methylphenyl)-4,5-diphenyl-1H-imidazole reveals intermolecular N-H···N hydrogen bonds that link molecules into chains. researchgate.net

O-H···N and N-H···O interactions are prevalent in derivatives containing hydroxyl groups or in the presence of water molecules. For instance, 4,5-dimethyl-1,2-diphenyl-1H-imidazole monohydrate forms O–H···N hydrogen bonds between water molecules and the imidazole nitrogen. In the crystal structure of the nitrate salt of 4-chloro-2,6-bis(4,5-diphenyl-1H-imidazol-2-yl)phenol, a variety of hydrogen bonds are observed, including intramolecular N(imidazol)–H···O(phenol) and O(phenol)–H···N(imidazol) bonds, as well as intermolecular N(imidazol)–H···O(nitrate) bonds, which contribute to a three-dimensional network. iosrjournals.org Similarly, 4-[1-(2-hydroxypropyl)-4,5-diphenyl-1H-imidazol-2-yl]benzoic acid features O—H⋯N and O—H⋯O hydrogen bonds that link adjacent molecules. iucr.org

C-H···N and C-H···O interactions , while weaker, also play a role in stabilizing the crystal packing. In 1,2-diphenyl-1H-benzimidazole, an intermolecular C—H···N hydrogen bond is observed. nih.gov The crystal structure of 4-(2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole-1-yl)-2,3-dimethyl-1-phenyl-1,2-dihydropyrzol-5-one is stabilized by intermolecular C–H···O hydrogen bonds, forming chains. rasayanjournal.co.in

| Compound | Hydrogen Bond Type | Description | Reference |

|---|---|---|---|

| 2-(2-Methylphenyl)-4,5-diphenyl-1H-imidazole | N—H⋯N | Links molecules into chains along the c-axis. | researchgate.net |

| Nitrate salt of 4-chloro-2,6-bis(4,5-diphenyl-1H-imidazol-2-yl)phenol | N(imidazol)–H···O(phenol), O(phenol)–H···N(imidazol), N(imidazol)–H···O(nitrate) | Forms a three-dimensional network. | iosrjournals.org |

| 1,2-Diphenyl-1H-benzimidazole | C—H···N | Contributes to the three-dimensional architecture. | nih.gov |

| 4-(2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole-1-yl)-2,3-dimethyl-1-phenyl-1,2-dihydropyrzol-5-one | C–H···O | Links molecules into chains along the b-axis. | rasayanjournal.co.in |

Intermolecular Interactions and Crystal Packing

C-H···π Interactions

C-H···π interactions are a significant feature in the crystal structures of many this compound derivatives, contributing to the stability of their molecular packing. derpharmachemica.comrasayanjournal.co.in These weak hydrogen bonds occur between a carbon-hydrogen bond and the electron-rich π-system of an aromatic ring.

In the crystal structure of 1-[2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol, C-H···π interactions, alongside other hydrogen bonds, help generate a three-dimensional network that stacks the molecules along the a-axis. iucr.org Similarly, in another derivative, C-H···π contacts are observed, with a notable interaction between a hydrogen atom and the centroid of the imidazole ring. rasayanjournal.co.in The presence of bulky arene groups in some derivatives can hinder the formation of traditional hydrogen bonds, making C-H···π interactions a dominant force in the crystal packing. nih.gov For instance, in one case, C-H···π interactions are observed between benzo[b]thiophene units. nih.gov

π-π Stacking Interactions

π-π stacking interactions, which involve the attractive, non-covalent interactions between aromatic rings, are another critical factor in the crystal packing of this compound derivatives. smolecule.com These interactions can lead to the formation of layered or corrugated structures. smolecule.com

The geometry of π-π stacking can vary, including face-to-face, parallel-displaced (staggered), or T-shaped arrangements. smolecule.comresearchgate.net Direct face-to-face stacking is often electrostatically repulsive, making staggered or T-shaped interactions more common. smolecule.com In some derivatives, the distance between the centroids of interacting aromatic rings can range from 4.2 to 4.3 Å. smolecule.com For instance, in certain substituted analogues, π-π stacking creates layered structures with centroid distances that can be as large as 5.57 Å. smolecule.com

However, significant π-π stacking is not always present. In some cases, such as 1-[2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol, no π-π stacking interactions are observed despite the abundance of aromatic rings. iucr.org The steric bulk of substituents can also hinder effective π-π stacking. nih.gov

Role of Substituents in Crystal Lattice Formation

Substituents on the this compound core play a pivotal role in directing the formation of the crystal lattice by influencing the types and hierarchy of non-covalent interactions. iosrjournals.org The nature and position of these functional groups can alter the electronic properties and steric profile of the molecule, thereby dictating the preferred packing arrangement.

For instance, the presence of hydrogen-bond donors and acceptors, such as hydroxyl or amino groups, can lead to the formation of robust hydrogen-bonding networks. In 4,5-dimethyl-1,2-diphenyl-1H-imidazole monohydrate, O–H···N hydrogen bonds between water molecules and the imidazole nitrogen are crucial for stabilizing the lattice. The introduction of a hydroxyl group on a phenyl ring can lead to the predominance of O-H···N intermolecular hydrogen bonding. semanticscholar.org

Halogen atoms can introduce halogen···π and halogen-halogen interactions, which, in addition to π-π stacking, can lead to the formation of corrugated layer structures. smolecule.com For example, in 1-[2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol, C—H⋯Cl hydrogen bonds contribute to the formation of chains of molecules. iucr.org

The steric bulk of substituents is also a critical factor. Large substituents can prevent close packing and hinder certain interactions like π-π stacking. nih.gov The orientation of phenyl rings relative to the imidazole core is often a result of minimizing steric clashes. For example, in 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole, the substituents are oriented orthogonally to the planar imidazole core to reduce steric hindrance. Fluorinated derivatives can exhibit altered photophysical properties due to the high electronegativity of fluorine, which can influence their suitability for applications in optoelectronics.

Spectroscopic Characterization for Structural Confirmation

A suite of spectroscopic techniques is indispensable for the unambiguous structural confirmation of this compound and its derivatives. rsc.orgrasayanjournal.co.inijpsonline.com These methods provide detailed information about the molecular framework, functional groups, and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound derivatives. rsc.orgnih.govrasayanjournal.co.in Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of individual atoms within the molecule.

¹H NMR: The ¹H NMR spectra of this compound derivatives typically show characteristic signals for the aromatic protons and any substituent protons. rsc.orgrasayanjournal.co.in The aromatic protons of the phenyl rings usually appear as a complex multiplet in the range of δ 7.0–8.5 ppm. rsc.orgnih.gov The exact chemical shifts and coupling patterns can provide information about the substitution pattern on the phenyl rings. The proton of the N-H group in the imidazole ring, when present, typically appears as a broad singlet at a downfield chemical shift, often above δ 10.0 ppm. rasayanjournal.co.in For example, in 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole, the NH proton signal is observed at δ 10.15 ppm. rasayanjournal.co.in Specific substituents will have their own characteristic signals, such as the methoxy (B1213986) protons in 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole, which appear as a singlet around δ 3.8-3.9 ppm. asianpubs.org

¹³C NMR: The ¹³C NMR spectra provide information on all the carbon atoms in the molecule. rsc.orgrasayanjournal.co.in The carbon atoms of the phenyl rings typically resonate in the region of δ 120–140 ppm. The carbon atoms of the imidazole ring also appear in the aromatic region, with their specific chemical shifts being dependent on the substituents. For instance, in 1,2-diphenyl-1H-benzo[d]imidazole, the carbon signals are observed between δ 110.5 and 152.4 ppm. rsc.org The carbon of a methoxy group in a substituted derivative would appear at a more upfield chemical shift, typically around δ 55 ppm.

The following table summarizes representative ¹H and ¹³C NMR data for some this compound derivatives.

| Compound Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| 1,2-Diphenyl-1H-benzo[d]imidazole | 7.25-7.89 (m, 13H) | 110.5, 120.0, 123.0, 123.3, 127.4, 128.3, 128.5, 129.4, 129.5, 129.9, 130.0, 137.0, 137.2, 143.0, 152.4 |

| 2-(4-Nitrophenyl)-4,5-diphenyl-1H-imidazole | 7.29-7.35 (m, 6H), 7.51-7.66 (m, 4H), 8.05 (d, 2H), 8.24 (d, 2H), 10.15 (s, 1H) | 124.39, 125.51, 127.88, 128.01, 128.76, 135.48, 143.43, 147.53 |

| 2-(4-Aminophenyl)-4,5-diphenyl-1H-imidazole | 5.36 (s, 2H), 6.62 (d, 2H), 7.26-7.57 (m, 10H), 7.75 (d, 2H), 12.21 (s, 1H) | 113.62, 118.19, 126.52, 126.82, 127.65, 128.35, 146.87, 149.17 |

| 1-(2,3-Dihydrobenzo[b] rsc.orgdioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole | 4.39 (m, 4H), 6.34 (d, 1H), 6.71 (d, 1H), 7.14-8.53 (m, aromatic H) | 53.29, 64.33, 109.25, 111.33, 123.02, 124.04-141.31 (aromatic C), 156 (C=N) |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound derivatives. rsc.orgasianpubs.org The IR spectrum provides information about the vibrations of bonds within the molecule, and specific absorption bands correspond to particular functional groups.

A key feature in the IR spectra of N-unsubstituted this compound derivatives is the N-H stretching vibration, which typically appears as a broad band in the region of 3200-3500 cm⁻¹. asianpubs.orgresearchgate.net For example, in 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole, the N-H stretch is observed around 3415 cm⁻¹. asianpubs.org The aromatic C-H stretching vibrations are generally found just above 3000 cm⁻¹. rsc.org

The C=N stretching vibration of the imidazole ring gives rise to a sharp absorption band in the range of 1580-1680 cm⁻¹. rsc.orgresearchgate.net The C=C stretching vibrations of the aromatic phenyl rings typically appear as a series of bands between 1400 and 1600 cm⁻¹. rsc.orgasianpubs.org Other characteristic bands corresponding to substituents, such as C-O stretching for methoxy groups or N-O stretching for nitro groups, can also be identified.

The table below presents characteristic IR absorption bands for some this compound derivatives.

| Compound Name | N-H Stretch (cm⁻¹) | C-H (Aromatic) Stretch (cm⁻¹) | C=N Stretch (cm⁻¹) | C=C (Aromatic) Stretch (cm⁻¹) |

|---|---|---|---|---|

| 1,2-Diphenyl-1H-benzo[d]imidazole | - | 3059 | 1596 | 1498 |

| 2-Phenyl-1H-benzo[d]imidazole | 3248 | - | 1683 | 1580, 1523 |

| 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole | 3415 | 3017 | 1601 | 1574, 1498, 1441 |

| 1-(2,3-Dihydrobenzo[b] rsc.orgdioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole | - | 3052-2319 | 1599 | 1441, 1403, 1294 |

Mass Spectrometry (MS/HRMS)

Mass spectrometry (MS) and high-resolution mass spectrometry (HRMS) are essential techniques for determining the molecular weight and elemental composition of this compound derivatives. rsc.orgnih.govasianpubs.org

In mass spectrometry, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured. This provides the molecular weight of the compound. For example, the EI-MS spectrum of 2-phenyl-1H-benzo[d]imidazole shows a molecular ion peak (M⁺) at m/z 194.11, which corresponds to its molecular weight. asianpubs.org

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the m/z value, which allows for the determination of the elemental formula of the molecule. rsc.org This is a powerful tool for confirming the identity of a newly synthesized compound. For instance, the HRMS data for a chloro-substituted 1,2-diphenyl-1H-benzo[d]imidazole derivative showed a calculated value of 304.0767 for [M]⁺, with the found value being 304.0766, confirming the formula C₁₉H₁₃ClN₂. rsc.org Similarly, a bromo-substituted derivative had a calculated [M]⁺ of 348.0262 and a found value of 348.0261 for the formula C₁₉H₁₃BrN₂. rsc.org

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. The way the molecule breaks apart upon ionization can reveal details about its connectivity.

The following table provides examples of mass spectrometry data for several this compound derivatives.

| Compound Name | Ionization Method | Molecular Formula | Calculated m/z | Found m/z |

|---|---|---|---|---|

| 1-(4-Chlorophenyl)-2-phenyl-1H-benzo[d]imidazole | HRMS | C₁₉H₁₃ClN₂ | 304.0767 | 304.0766 |

| 1-(4-Bromophenyl)-2-phenyl-1H-benzo[d]imidazole | HRMS | C₁₉H₁₃BrN₂ | 348.0262 | 348.0261 |

| 1-(4-(Trifluoromethyl)phenyl)-2-phenyl-1H-benzo[d]imidazole | HRMS | C₂₀H₁₃F₃N₂O | 354.0980 | 354.0975 |

| 1,2-Diphenyl-1H-phenanthro[9,10-d]imidazole | GC-MS | C₂₇H₁₈N₂ | 370 | 370 |

| 1-(2,3-Dihydrobenzo[b] rsc.orgdioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole | - | C₂₇H₂₀N₂O₃ | 420.15 | 420.15 |

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of imidazole (B134444) derivatives. nih.gov By calculating the electron density, DFT methods can accurately predict the molecule's geometry, electronic structure, and other key chemical descriptors. irjweb.com

Geometry Optimization and Electronic Structure

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation of 1,2-diphenyl-1H-imidazole. This process is typically carried out using DFT methods, such as B3LYP, with a suitable basis set like 6-31G(d,p) or 6-311G(d,p). nih.govtandfonline.com The optimization provides crucial data on bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. tandfonline.com The optimized structure reveals a planar imidazole ring, a characteristic feature of this heterocyclic compound. acadpubl.euresearchgate.net

The electronic structure of the molecule, which dictates its reactivity and physical properties, is also elucidated through DFT calculations. These studies provide information on the distribution of electrons within the molecule and the energies of the molecular orbitals.

HOMO-LUMO Energy Gaps and Charge Transfer Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior of a molecule. nih.gov The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and polarizability. irjweb.comnih.gov A smaller energy gap generally implies higher chemical reactivity and lower stability. irjweb.com

The analysis of HOMO and LUMO energy levels also provides insights into intramolecular charge transfer (ICT) within the molecule. researchgate.net The distribution of electron density in these orbitals can indicate the regions of the molecule that are electron-rich (HOMO) and electron-poor (LUMO), highlighting the pathways for charge transfer upon electronic excitation. This charge transfer is a key factor in determining the molecule's optical and electronic properties. arxiv.org

| Parameter | Formula | Description |

|---|---|---|

| Ionization Potential (I) | -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | (I + A) / 2 | The ability of an atom to attract shared electrons. |

| Chemical Hardness (η) | (I - A) / 2 | A measure of the molecule's resistance to change in its electron distribution. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of chemical hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | χ2 / (2η) | A measure of the energy lowering of a molecule when it accepts electrons. |

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool for visualizing the charge distribution within a molecule and identifying its reactive sites. orientjchem.org The MEP map is a color-coded representation of the electrostatic potential on the electron density surface. Different colors indicate regions of varying potential:

Red: Represents regions of high negative potential, indicating electron-rich areas that are susceptible to electrophilic attack. orientjchem.org

Blue: Represents regions of high positive potential, indicating electron-deficient areas that are prone to nucleophilic attack. orientjchem.org

Green: Represents regions of neutral potential.

For imidazole derivatives, the MEP analysis typically shows the most negative potential around the nitrogen atoms of the imidazole ring, highlighting them as the primary sites for electrophilic interactions. orientjchem.org The hydrogen atoms, particularly those attached to the phenyl rings, often exhibit a positive potential, making them susceptible to nucleophilic interactions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure of a molecule by examining the interactions between filled (donor) and vacant (acceptor) orbitals. acadpubl.euacs.org This method allows for the quantification of charge delocalization, hyperconjugative interactions, and the stability arising from these electronic effects. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for studying the excited-state properties of molecules, including their optical absorption and emission spectra. researchgate.netsemanticscholar.org By simulating the response of the molecule to a time-dependent electric field, TD-DFT can predict the electronic transitions that give rise to absorption bands in the UV-visible spectrum. nih.gov

The calculations provide information on the excitation energies, oscillator strengths (which determine the intensity of the absorption), and the nature of the electronic transitions (e.g., π → π* or n → π*). researchgate.net This information is crucial for understanding the photophysical properties of this compound and for designing new materials with specific optical characteristics.

| Parameter | Description |

|---|---|

| Excitation Energy (Eex) | The energy required to promote an electron from the ground state to an excited state. |

| Wavelength (λmax) | The wavelength at which maximum light absorption occurs. |

| Oscillator Strength (f) | A dimensionless quantity that represents the probability of an electronic transition. |

| Electronic Transition Configuration | Describes the molecular orbitals involved in the excitation (e.g., HOMO → LUMO). |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into the dynamic processes, conformational changes, and intermolecular interactions that occur over time. researchgate.net

In the context of this compound and its derivatives, MD simulations can be employed to investigate their stability and interactions in different environments, such as in solution or in complex with biological macromolecules. tandfonline.comajchem-a.com For example, MD simulations can be used to assess the stability of a ligand-protein complex, providing information on the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms, which are indicators of the system's stability and flexibility. researchgate.net

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics (excluding biological activity correlation)

Quantitative Structure-Property Relationship (QSPR) studies, a subset of QSAR, are computational methodologies that aim to build mathematical models correlating the chemical structure of a compound with its physicochemical properties. researchgate.netnih.gov While QSAR is frequently applied in drug discovery to predict biological activity, its principles are also used in a non-biological context to predict fundamental properties, saving significant resources and time compared to experimental measurements. nih.govdoi.org For a series of compounds like derivatives of this compound, QSPR can be a powerful tool for predicting properties and guiding the design of new materials. researchgate.net

The typical QSPR workflow involves several key steps. First, a dataset of imidazole derivatives is established, and their three-dimensional structures are optimized using computational chemistry methods, such as Density Functional Theory (DFT). researchgate.net Next, a large number of numerical variables known as molecular descriptors are calculated for each molecule. These descriptors encode various aspects of the molecular structure, including constitutional, topological, geometrical, and electronic features. doi.org

Using statistical methods like Genetic Algorithm-Multiple Linear Regression (GA-MLR) or machine learning approaches like Back-Propagation Artificial Neural Networks (BP-ANN), a relationship is established between a select set of descriptors and a specific experimental property. researchgate.net For instance, a QSPR study on imidazole derivatives successfully developed models to predict thermodynamic properties such as the enthalpy of formation (∆Hf) and entropy (S). researchgate.net Such models can be invaluable for estimating the properties of new, unsynthesized derivatives of this compound.

Cheminformatics encompasses the storage, retrieval, and analysis of chemical data. Beyond QSPR modeling, it can be applied to this compound to generate and manage virtual libraries of derivatives. These libraries can be screened in silico to identify candidates with desired physicochemical characteristics, such as specific solubility profiles or electronic properties, thereby streamlining experimental efforts.

Investigation of Substituent Effects on Electronic and Optical Properties

Computational chemistry, particularly methods based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), provides profound insights into how the addition of different functional groups (substituents) to the this compound core can modulate its electronic and optical characteristics. nih.govnih.gov These investigations are crucial for tailoring the molecule for specific applications in materials science and optoelectronics. dntb.gov.ua

Electronic Properties:

The electronic behavior of this compound derivatives is primarily governed by the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter that influences the molecule's stability and reactivity. nih.gov

Theoretical studies have consistently shown that the nature of the substituent attached to the phenyl rings has a pronounced effect on these orbitals.

Electron-donating groups (EDGs) , such as amino (-NH₂) or methoxy (B1213986) (-OCH₃), tend to increase the energy of the HOMO more significantly than the LUMO. This results in a smaller HOMO-LUMO gap, which generally corresponds to higher reactivity.

Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or cyano (-CN), effectively lower the energy of the LUMO. This also leads to a reduction in the HOMO-LUMO gap. researchgate.net

By strategically placing these groups, the electronic properties can be fine-tuned. For example, creating a "push-pull" system with a donor on one phenyl ring and an acceptor on the other can significantly decrease the energy gap and facilitate intramolecular charge transfer (ICT), a property that is highly desirable for nonlinear optical (NLO) materials. researchgate.net

Optical Properties:

The electronic transitions between molecular orbitals dictate the optical properties of a molecule, particularly its absorption of light. The HOMO-LUMO energy gap is directly related to the wavelength of light a molecule absorbs. TD-DFT calculations are employed to simulate UV-Vis absorption spectra and predict the maximum absorption wavelength (λmax). mdpi.comsapub.org

A smaller energy gap (ΔE) corresponds to a lower excitation energy, which results in a bathochromic or red-shift (a shift to a longer wavelength) in the absorption spectrum. dntb.gov.uaresearchgate.net Therefore, substituting the this compound core with strong electron-donating or electron-withdrawing groups is predicted to shift its absorption from the ultraviolet into the visible region. For instance, a study on 4-(4,5-Diphenyl-1H-imidazole-2-yl) phenol (B47542) showed absorption peaks in the 340-470 nm range, attributed to π→π* transitions. researchgate.net Computational models allow for the systematic evaluation of various substituents to predict which will yield the desired optical properties for applications like fluorescent probes or organic light-emitting diodes (OLEDs). researchgate.net

The following table illustrates the predicted effects of common substituents on the key electronic and optical properties of a this compound scaffold, based on established theoretical principles.

Table 1: Representative data illustrating the calculated effects of para-substitution on one of the phenyl rings of the this compound core on its electronic and optical properties. Values are illustrative and based on general principles derived from computational studies on similar aromatic heterocyclic systems.

Coordination Chemistry and Catalytic Applications

1,2-Diphenyl-1H-imidazole as a Ligand in Metal Complexes

This compound belongs to the broader class of imidazole (B134444) derivatives, which are well-regarded for their ability to coordinate with a variety of transition metals. The presence of phenyl groups at the 1 and 2 positions of the imidazole ring influences the steric and electronic properties of the ligand, which in turn affects the structure, stability, and reactivity of its metal complexes. Like other imidazoles, it primarily functions as a neutral, two-electron sigma-donor ligand. wikipedia.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving imidazole-based ligands is typically straightforward. A common method involves the reaction of the imidazole derivative with a metal salt, such as a halide or acetate (B1210297), in a suitable solvent like ethanol (B145695) or methanol. For instance, complexes of Cu(II), Co(II), and Mn(II) with the structurally similar 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole have been synthesized by reacting the ligand with the corresponding metal chloride in ethanol under reflux. ijddr.in The resulting complexes often precipitate from the solution and can be purified by recrystallization.

Characterization of these complexes is achieved through a combination of spectroscopic and analytical techniques:

Infrared (FTIR) Spectroscopy: This technique is crucial for confirming the coordination of the imidazole ligand to the metal center. A key indicator is the shift in the stretching frequency of the C=N bond within the imidazole ring upon complexation. aip.org The appearance of new, low-frequency bands can also indicate the formation of metal-nitrogen (M-N) bonds. aip.org

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal ion and charge-transfer bands, which helps in determining the coordination geometry around the metal center. For example, the electronic spectrum of a Mn(II) complex with an azo-imidazole derivative showed absorption bands characteristic of an octahedral geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to characterize the ligand and its diamagnetic complexes (e.g., with Zn²⁺ or Cd²⁺). Changes in the chemical shifts of the imidazole ring protons upon coordination can confirm the binding of the ligand to the metal. jocpr.com Paramagnetic complexes, such as those with Co(II) or Cr(III), are often unsuitable for standard NMR analysis due to significant peak broadening. bohrium.com

Elemental Analysis and Mass Spectrometry: These methods are used to confirm the stoichiometry and molecular formula of the newly synthesized complexes. ijddr.inresearchgate.net

Magnetic Susceptibility Measurements: This technique helps determine the number of unpaired electrons in the metal center, providing insight into its oxidation state and the geometry of the complex (e.g., distinguishing between high-spin and low-spin configurations in octahedral complexes). jocpr.comresearchgate.net

Stability and Electronic Properties of Metal-Imidazole Complexes

The stability of metal complexes with imidazole ligands can be evaluated in solution using techniques like potentiometric titration to determine formation constants. researchgate.netresearchgate.net The phenyl substituents on this compound are expected to influence the basicity of the coordinating nitrogen atom through inductive and resonance effects, thereby affecting the stability of the resulting metal complexes. Generally, imidazole and its derivatives form stable complexes with a range of divalent transition metal ions. researchgate.net

The electronic properties of these complexes can be investigated using cyclic voltammetry (CV). This electrochemical technique provides information about the redox behavior of the metal center. Studies on complexes with the basic 1H-imidazole ligand have shown that Cr³⁺ and Co²⁺ complexes exhibit irreversible one-electron reduction waves (Cr³⁺ to Cr²⁺ and Co²⁺ to Co⁺), while the Zn²⁺ complex is redox-inactive under the studied conditions. bohrium.comazjournalbar.com The specific electronic environment created by the this compound ligand would fine-tune these redox potentials.

Bonding Modes and Coordination Geometries

In its role as a ligand, this compound is expected to act as a monodentate ligand, coordinating to the metal center through the lone pair of electrons on the sp²-hybridized imine nitrogen atom (N3). wikipedia.orgjocpr.com This is the most common bonding mode for simple imidazole derivatives that lack other donor groups. bohrium.comazjournalbar.com

The steric bulk of the two phenyl groups can play a significant role in dictating the number of ligands that can fit around a metal center and, consequently, the resulting coordination geometry. Common geometries observed for transition metal complexes with substituted imidazoles include:

Octahedral: This geometry is common for many transition metals, such as Co(II) and Ni(II), often resulting in complexes with a 1:6 or 1:4 metal-to-ligand ratio, with the remaining coordination sites occupied by solvent molecules or other ligands. azjournalbar.com

Tetrahedral: This geometry is often adopted by metals like Zn(II) and some Ni(II) complexes. jocpr.combohrium.com

Square Planar: Metals such as Cu(II), Pd(II), and Pt(II) can form square planar complexes with imidazole-based ligands. wikipedia.orgjocpr.com

The choice of geometry is influenced by the metal ion, its oxidation state, and the steric and electronic properties of the ligands involved. youtube.com

Catalytic Activity of this compound-Metal Complexes

Metal complexes derived from imidazole ligands are recognized for their catalytic applications in a variety of organic reactions. The metal center acts as the active site, while the imidazole ligand modulates its reactivity, selectivity, and stability.

Homogeneous and Heterogeneous Catalysis

Complexes of this compound can potentially be employed in both homogeneous and heterogeneous catalysis.

Homogeneous Catalysis: In this mode, the metal complex catalyst is dissolved in the reaction medium along with the reactants. This often leads to high activity and selectivity due to the well-defined nature of the active sites. nih.gov Palladium(II) complexes with imidazole ligands, for example, have been used as catalysts for hydroarylation and cross-coupling reactions in solution. researchgate.net

Heterogeneous Catalysis: To overcome challenges with catalyst separation and recycling associated with homogeneous systems, the metal complex can be immobilized on a solid support. This creates a heterogeneous catalyst that can be easily filtered from the reaction mixture. For instance, derivatives of 2-phenyl-1H-imidazole have been supported on clay minerals to create heterogeneous catalysts for the Henry reaction. researchgate.net

The following table provides a general comparison of these two catalytic approaches.

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

| State | Catalyst is in the same phase as reactants (usually liquid). | Catalyst is in a different phase from reactants (e.g., solid catalyst, liquid reactants). |

| Activity/Selectivity | Often high due to well-defined, accessible active sites. | Can be lower due to mass transfer limitations, but site isolation can improve selectivity. |

| Catalyst Separation | Difficult; often requires distillation or extraction. | Easy; typically done by simple filtration. |

| Catalyst Reusability | Generally poor. | Generally good. |

| Reaction Conditions | Typically milder conditions (temperature and pressure). | Can require more forcing conditions. |

Specific Reaction Types Catalyzed (e.g., Organic Transformations)

While specific catalytic data for complexes of this compound are not widely reported, the behavior of structurally similar imidazole complexes suggests potential applications in several key organic transformations.

Cross-Coupling Reactions: Palladium complexes bearing imidazole and N-heterocyclic carbene (NHC) ligands are effective catalysts for Suzuki-Miyaura reactions, which form carbon-carbon bonds. researchgate.netnih.gov

Henry (Nitroaldol) Reaction: Copper(II) complexes of 2-phenyl-1H-imidazole derivatives have been shown to catalyze the Henry reaction, which is the formation of a carbon-carbon bond between an aldehyde and a nitroalkane. researchgate.net In one study, homogeneous Cu(II) complexes gave conversions over 70%. researchgate.net

Three-Component Coupling Reactions: Silver complexes with NHC ligands derived from imidazole are highly effective catalysts in the coupling of an alkyne, an aldehyde, and an amine to form propargylamines. researchgate.net

It is important to note that many of the highly active catalysts are based on N-heterocyclic carbenes (NHCs), which are derived from imidazolium (B1220033) salts rather than the neutral imidazole ligand itself. acs.org However, the foundational role of the imidazole scaffold is critical to the development of these advanced catalytic systems.

Catalyst Design and Performance Optimization

The design of catalysts derived from this compound is primarily centered on its role as a precursor to N-heterocyclic carbenes (NHCs) or as a ligand in organometallic complexes. The performance of these catalysts can be finely tuned by strategic modifications to the imidazole core and its phenyl substituents.

The versatility of the this compound framework allows for systematic adjustments to both its electronic and steric properties, which in turn directly influence the activity, selectivity, and stability of the resulting catalyst. Key design strategies involve the introduction of various functional groups onto the phenyl rings at the 1- and 2-positions of the imidazole. For instance, the incorporation of electron-donating or electron-withdrawing groups can modulate the electron density at the carbene carbon in the corresponding NHC, thereby affecting its nucleophilicity and the stability of catalytic intermediates.

Steric hindrance is another critical parameter in catalyst design. By introducing bulky substituents on the phenyl rings, the metal center in an organometallic complex can be shielded, which can enhance selectivity by controlling the approach of substrates. In the context of NHCs, bulky groups on the nitrogen atoms are crucial for the stability of the carbene and can also create a chiral environment, which is essential for asymmetric catalysis.

Performance optimization is an iterative process involving the synthesis of a library of catalyst candidates with systematic variations in their structure. These catalysts are then screened for their efficacy in a target chemical transformation. The data gathered from these screenings, such as reaction yield, turnover number, turnover frequency, and enantiomeric excess (in the case of asymmetric catalysis), provides valuable insights into structure-activity relationships. This information guides the rational design of next-generation catalysts with improved performance.

A summary of how substituent modifications on the this compound scaffold can influence catalyst performance is presented in the interactive table below.

| Modification Site | Type of Substituent | Effect on Catalyst Properties | Desired Outcome in Catalysis |

| Phenyl Ring at N1 | Electron-donating groups (e.g., -OCH₃, -CH₃) | Increases electron density on the imidazole ring. | Enhanced nucleophilicity of the corresponding NHC; potentially faster reaction rates. |

| Electron-withdrawing groups (e.g., -NO₂, -CF₃) | Decreases electron density on the imidazole ring. | Increased electrophilicity of the metal center in a complex; potential for different reaction pathways. | |

| Bulky groups (e.g., -C(CH₃)₃) | Increases steric hindrance around the catalytic center. | Improved selectivity (e.g., regioselectivity, stereoselectivity); enhanced catalyst stability. | |

| Phenyl Ring at C2 | Introduction of coordinating groups (e.g., -PPh₂, -OH) | Allows for the formation of bidentate or polydentate ligands. | Increased stability of metal complexes; potential for cooperative catalytic effects. |

| Chiral auxiliaries | Creates a chiral environment around the active site. | Enantioselective catalysis, leading to the preferential formation of one enantiomer of the product. |

Mechanism of Catalysis

The catalytic activity of derivatives of this compound is most prominently realized through the formation of N-heterocyclic carbenes (NHCs). NHCs are highly versatile and powerful organocatalysts, and their catalytic cycles typically involve a series of well-defined steps.

The catalytic cycle begins with the deprotonation of the corresponding 1,2-diphenyl-1H-imidazolium salt at the C2 position, typically by a strong base, to generate the free NHC. This carbene is a strong σ-donor and possesses a nucleophilic character at the carbene carbon.

In a typical catalytic cycle involving an NHC derived from a 1,2-diphenyl-1H-imidazolium salt, the following general steps can be outlined:

Nucleophilic Attack: The NHC initiates the catalytic cycle by acting as a nucleophile and attacking an electrophilic substrate, often an aldehyde. This leads to the formation of a zwitterionic intermediate, commonly referred to as the Breslow intermediate.